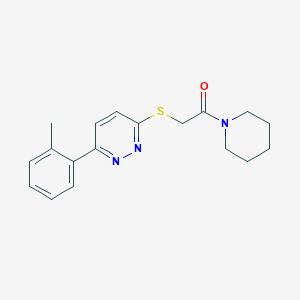

1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone

Description

1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a heterocyclic compound featuring a pyridazine core substituted with an o-tolyl group at the 6-position and a thioether linkage to a piperidine-containing ethanone moiety. This structure combines aromatic, sulfur-containing, and aliphatic amine functionalities, making it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name |

2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-14-7-3-4-8-15(14)16-9-10-17(20-19-16)23-13-18(22)21-11-5-2-6-12-21/h3-4,7-10H,2,5-6,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTWFOMFIRNNLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)N3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the piperidin-1-yl group and the pyridazin-3-yl group. These groups are then combined through a thioethanone linkage. The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and aprotic solvents.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It may serve as a tool for studying biological processes, particularly those involving enzyme inhibition or receptor binding.

Industry: Its properties may be exploited in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism by which 1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

- Tetrazole-Based Analogs: Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., derivatives 22–28 in ) replace the pyridazine-thio group with a tetrazole ring. These analogs exhibit similar ethanone-piperidine backbones but differ in electronic properties due to the tetrazole’s high aromaticity and nitrogen-rich structure, which may enhance metabolic stability in pharmaceutical contexts .

- Pyridine-Based Analogs: Derivatives like 1-(5,6-dimethoxypyridin-2-yl)ethanone () and fluorinated pyridines () feature pyridine rings with methoxy, fluoro, or silyloxy substituents.

Substituent Effects

- Electron-Withdrawing Groups (EWGs) : The CF3 substituent in the benzodiazepin-containing compound from contrasts with the electron-donating o-tolyl group in the target molecule. EWGs like CF3 can reduce electron density on aromatic systems, affecting binding affinity in receptor-ligand interactions .

- Thioether vs. Ether/Oxime Linkages : The thioether bridge in the target compound may confer greater resistance to oxidative degradation compared to ether or oxime linkages (e.g., (E)-6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime in ) .

Physicochemical Properties

Table 1: Key Properties of Selected Analogs

Research Implications and Gaps

- Further in vitro studies are needed.

- Commercial Viability : Pyridine derivatives in catalogs (–7) are priced at $400–$4800 per gram, indicating high production costs for specialized heterocycles. The target compound’s commercial feasibility would depend on optimized synthetic yields .

Biological Activity

1-(Piperidin-1-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a piperidin-1-yl group and a pyridazin-3-yl group linked through a thioethanone moiety, make it a subject of interest for various biological applications. This article explores its biological activity, focusing on its mechanisms, efficacy against different cellular targets, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula: C18H21N3OS

- Molecular Weight: 327.45 g/mol

- CAS Number: 941973-81-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit or modulate the activity of key biological pathways, which can lead to various therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.

- Receptor Binding: It can bind to specific receptors, influencing cellular signaling processes.

Biological Activity Data

Recent studies have demonstrated the compound's efficacy in various biological contexts:

| Study | Cell Type | IC50 Value | Mechanism |

|---|---|---|---|

| Study A | Human Breast Cancer Cells | 18 µM | PARP1 inhibition |

| Study B | E. coli | 0.0048 mg/mL | Antibacterial activity |

| Study C | S. aureus | 0.0039 mg/mL | Antibacterial activity |

Case Studies

- Breast Cancer Research: A study investigated the compound's effect on human estrogen receptor-positive breast cancer cells, revealing an IC50 value of 18 µM, indicating moderate efficacy against these cancer cells through PARP1 inhibition .

- Antibacterial Activity: The compound demonstrated significant antibacterial properties against E. coli and S. aureus, with MIC values indicating potent inhibition of bacterial growth .

Comparative Analysis

When compared to other similar compounds, such as simpler piperidine derivatives or other pyridazin-based compounds, this compound exhibits enhanced biological activity due to its complex structure.

| Compound | Biological Activity |

|---|---|

| 1-(Piperidin-1-yl)ethanone | Limited activity |

| 2-(6-(o-tolyl)pyridazin-3-yl)thioethanone | Moderate activity |

| This compound | High activity |

Applications in Drug Development

The unique properties of this compound make it a candidate for further development in several therapeutic areas:

- Oncology: Due to its ability to inhibit PARP1, it holds promise as a potential anti-cancer agent.

- Infectious Diseases: Its antibacterial properties suggest utility in treating bacterial infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.